

Technical Guide: Physicochemical Properties of N-(4-Amino-5-methoxy-2-methylphenyl)benzamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-(4-Amino-5-methoxy-2-methylphenyl)benzamide*

Cat. No.: *B1216815*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Amino-5-methoxy-2-methylphenyl)benzamide is an organic compound with potential applications in various fields of chemical and pharmaceutical research. A thorough understanding of its physicochemical properties is fundamental for its synthesis, purification, formulation, and for predicting its behavior in biological systems. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of **N-(4-Amino-5-methoxy-2-methylphenyl)benzamide**, along with detailed experimental protocols for their determination.

Chemical Identity

A clear identification of the molecule is crucial for any scientific investigation.

Identifier	Value
IUPAC Name	N-(4-amino-5-methoxy-2-methylphenyl)benzamide[1]
CAS Number	99-21-8[2]
Chemical Formula	C ₁₅ H ₁₆ N ₂ O ₂ [3]
Molecular Weight	256.3 g/mol [1]
Canonical SMILES	<chem>CC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)N</chem> [1]
InChI Key	VENDXQNWODZJGB-UHFFFAOYSA-N[3]
Synonyms	Fast Violet B, 4-Benzoylamino-2-methoxy-5-methylaniline, Azoic Diazo No. 41[3]

Physicochemical Properties

The following table summarizes the available and predicted physicochemical data for **N-(4-Amino-5-methoxy-2-methylphenyl)benzamide**.

Property	Value	Source
Melting Point	Not available	[1]
Boiling Point	344.3 °C at 760 mmHg (Predicted)	[1]
Solubility	Data not available	
pKa	Data not available	
logP	Data not available	
Appearance	Solid (Form not specified)	[3]

Experimental Protocols for Physicochemical Property Determination

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible data.

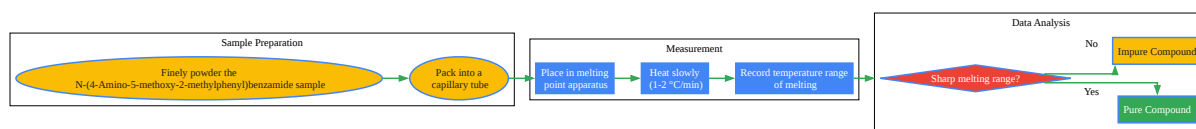
Melting Point Determination

The melting point is a critical indicator of a compound's purity.

Methodology: Capillary Method

- **Sample Preparation:** A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
- **Apparatus:** A calibrated melting point apparatus with a heating block or an oil bath is used. The capillary tube is placed in the apparatus adjacent to a thermometer or a temperature sensor.
- **Heating:** The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.
- **Observation:** The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded as the melting range. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.

Workflow for Melting Point Determination



[Click to download full resolution via product page](#)

Caption: Workflow for determining the melting point of a solid organic compound.

Solubility Determination

Solubility data is crucial for selecting appropriate solvents for synthesis, purification, and formulation.

Methodology: Shake-Flask Method

- Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) should be tested.
- Sample Preparation: A known amount of **N-(4-Amino-5-methoxy-2-methylphenyl)benzamide** is added to a known volume of the selected solvent in a sealed vial.
- Equilibration: The mixture is agitated (e.g., using a shaker) at a constant temperature until equilibrium is reached (typically 24-48 hours).
- Phase Separation: The saturated solution is allowed to stand, and the undissolved solid is separated by centrifugation or filtration.
- Quantification: The concentration of the dissolved compound in the supernatant/filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound and is vital for understanding its ionization state at different pH values.

Methodology: Potentiometric Titration

- Sample Preparation: A precise amount of **N-(4-Amino-5-methoxy-2-methylphenyl)benzamide** is dissolved in a suitable solvent (often a water-cosolvent mixture if the compound has low aqueous solubility).

- **Titration:** The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For compounds with multiple ionizable groups, multiple inflection points and corresponding pKa values may be observed.

logP Determination

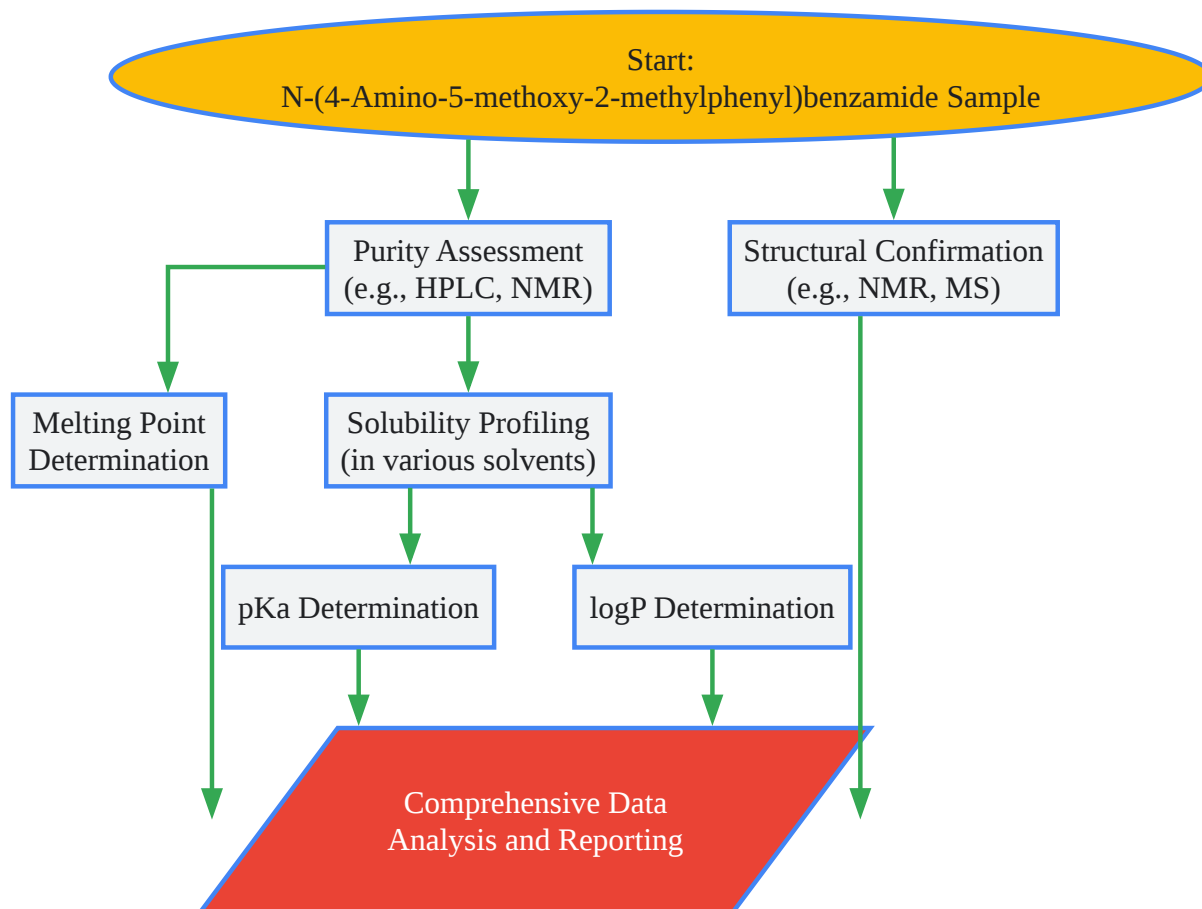
The logarithm of the octanol-water partition coefficient (logP) is a key parameter for predicting a drug's membrane permeability and pharmacokinetic properties.

Methodology: Shake-Flask Method

- **System Preparation:** n-Octanol and water are pre-saturated with each other to ensure thermodynamic equilibrium.
- **Partitioning:** A known amount of **N-(4-Amino-5-methoxy-2-methylphenyl)benzamide** is dissolved in one of the phases (typically octanol). An equal volume of the other phase is added, and the mixture is shaken vigorously for a set period to allow for partitioning.
- **Phase Separation:** The mixture is centrifuged to achieve complete separation of the octanol and aqueous layers.
- **Quantification:** The concentration of the compound in both the octanol and aqueous phases is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy or HPLC).
- **Calculation:** The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of **N-(4-Amino-5-methoxy-2-methylphenyl)benzamide**.



[Click to download full resolution via product page](#)

Caption: A logical workflow for the physicochemical characterization of a compound.

Conclusion

This technical guide provides essential information on the physicochemical properties of **N-(4-Amino-5-methoxy-2-methylphenyl)benzamide** and standardized protocols for their experimental determination. While some data is currently unavailable, the provided methodologies offer a clear path for researchers to obtain this critical information. A thorough characterization of these properties is a prerequisite for the successful development and application of this compound in scientific research and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. americanelements.com [americanelements.com]
- 2. N-(4-Amino-5-methoxy-2-methylphenyl)benzamide | CymitQuimica [cymitquimica.com]
- 3. N-(4-Amino-5-methoxy-2-methylphenyl)benzamide | CymitQuimica [cymitquimica.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of N-(4-Amino-5-methoxy-2-methylphenyl)benzamide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1216815#n-4-amino-5-methoxy-2-methylphenyl-benzamide-physicochemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

